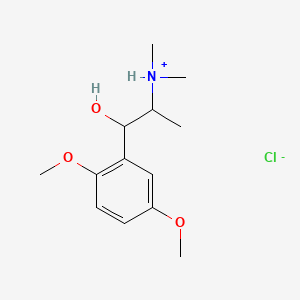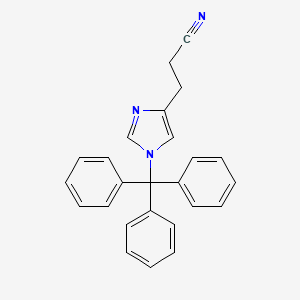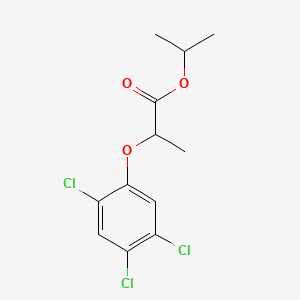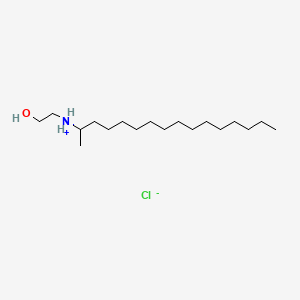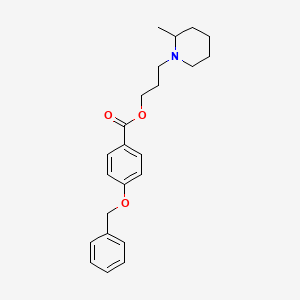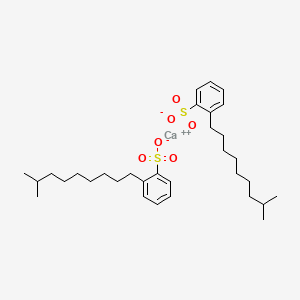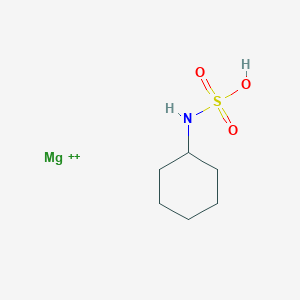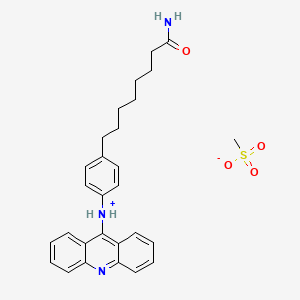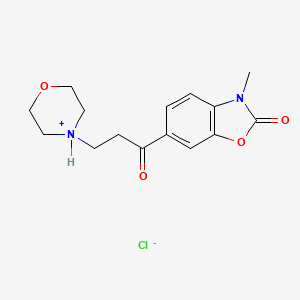
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves multiple steps, starting with the preparation of 3-morpholinopropanoic acid . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. The process may involve heating, cooling, and maintaining specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, protein binding, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholinopropanoic acid: This compound shares a similar morpholine structure and is used in various chemical and biological applications.
Benzoxazolinone derivatives: These compounds have similar benzoxazolinone structures and are used in various research and industrial applications.
Uniqueness
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride is unique due to its specific combination of functional groups and chemical structure. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
59384-76-8 |
|---|---|
Formule moléculaire |
C15H19ClN2O4 |
Poids moléculaire |
326.77 g/mol |
Nom IUPAC |
3-methyl-6-(3-morpholin-4-ium-4-ylpropanoyl)-1,3-benzoxazol-2-one;chloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-16-12-3-2-11(10-14(12)21-15(16)19)13(18)4-5-17-6-8-20-9-7-17;/h2-3,10H,4-9H2,1H3;1H |
Clé InChI |
WINZILUVXFYSOK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)CC[NH+]3CCOCC3)OC1=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


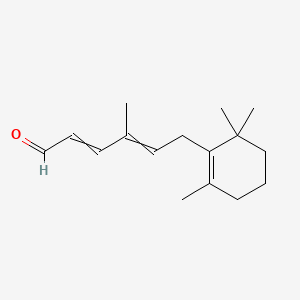
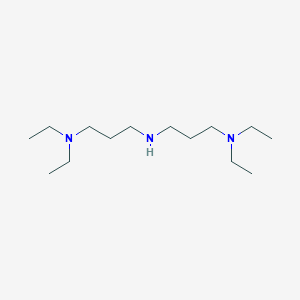

![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
